molecular formula C5H11IN2S B1330054 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide CAS No. 5445-73-8

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Cat. No. B1330054
CAS RN: 5445-73-8
M. Wt: 258.13 g/mol
InChI Key: RUXGXTKDBJMOAM-UHFFFAOYSA-N
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Description

The compound "2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide" is a derivative of dihydropyrimidine, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The methylthio group at the 2-position is a common structural motif in medicinal chemistry, often imparting desirable properties to the molecule.

Synthesis Analysis

The synthesis of 2-methylthio-1,4-dihydropyrimidine derivatives has been achieved through the alkylation of tetrahydropyrimidines with methyl iodide in the presence of pyridine, yielding good results . A similar approach is used for the synthesis of various substituted pyrimidines, including the preparation of 2,4,5,6-tetrasubstituted pyrimidines through the condensation of thiouronium salts with malononitrile derivatives . The Atwal-Biginelli cyclocondensation reaction is another method used to synthesize 2-methylthio-4,4,6-trisubstituted pyrimidine derivatives, starting from S-methylisothiourea hemisulfate salt .

Molecular Structure Analysis

The molecular structures of related 2-methylthio substituted pyrimidines have been characterized using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . The presence of the methylthio group can influence the electron delocalization within the pyrimidine ring, as observed in the molecular structures of similar compounds . Density functional theory (DFT) calculations have also been employed to predict the molecular geometry and vibrational frequencies, which are in good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of 2-methylthio substituted pyrimidines has been explored in various chemical reactions. For instance, 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine derivatives have been used as starting materials for the synthesis of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines upon reaction with different alkylants and nucleophiles . Additionally, 2-methylthio substituted dihydropyridines have been shown to undergo formal [3+2] cycloaddition reactions with carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylthio substituted pyrimidines are influenced by their molecular structure. The absorption spectra, PMR spectra, and pKa values of the N-5 methyl group have been determined for some derivatives, providing insight into their acid-base behavior . The analgesic activity of certain 2-methylthio-1,4-dihydropyrimidine derivatives has been attributed to the inhibition of peripheral pain mechanisms . Furthermore, the antibacterial potential of these compounds has been evaluated, with some derivatives showing potent activity against various bacterial strains .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide is utilized in the synthesis of various chemical compounds. For example, its reaction with 4-methoxybenzylamine leads to a compound with bronchorelaxant effects via H1 receptor antagonism, which was observed in guinea pig tracheal chain (Genç et al., 2013). This compound has also been used in molecular geometry studies and chemical shift calculations using density functional and Hartree–Fock methods.

Biological Applications

  • Novel 2-methylthio-1,4-dihydropyrimidine derivatives have been synthesized and shown to possess antibacterial activity against various bacterial strains, indicating potential applications in antimicrobial treatments (Sarode & Bhole, 2019).
  • The compound's derivatives exhibit cytotoxic activity in addition to antibacterial and antimicrobial activities, suggesting a role in developing new therapeutic agents (Fathalla et al., 2006).

Chemical Reactions and Transformations

  • 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide participates in heteroannelation reactions, enabling the creation of novel tri- and tetracyclic hetero-systems, which can be useful in various chemical synthesis processes (Fröhlich et al., 2002).
  • This compound is involved in synthetic routes for creating new pyrimidine derivatives, which have potential applications in medicine and pharmacology (Khanina et al., 1989).

properties

IUPAC Name

2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.HI/c1-8-5-6-3-2-4-7-5;/h2-4H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXGXTKDBJMOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCCN1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202854
Record name Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide
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URL https://comptox.epa.gov/dashboard/DTXSID90202854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

CAS RN

5445-73-8
Record name Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5445-73-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide
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2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Citations

For This Compound
3
Citations
K Fuchise, K Sato, M Igarashi - Macromolecules, 2021 - ACS Publications
The organocatalytic controlled/living ring-opening polymerization (ROP) of monofunctional cyclotrisiloxanes using water or silanols as initiators, guanidines as catalysts, and …
Number of citations: 15 pubs.acs.org
T Meng, H SU, C Binkert, W Fischli… - Acta …, 2008 - Wiley Online Library
Aim: To develop a homogeneous binding assay for high‐throughput screening (HTS) of hit compounds at human neuromedin U receptor (hNMU‐R) 1 and to identify non‐peptidic small …
Number of citations: 15 onlinelibrary.wiley.com
N Aoyagi, T Endo - Synthetic Communications, 2017 - Taylor & Francis
Cyclic guanidine hydroiodides were obtained in one step by the reactions of isothiouronium iodides with an equimolar amount of various amines in tetrahydrofuran. The obtained …
Number of citations: 13 www.tandfonline.com

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